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Compound of Interest

Compound Name: Isomaltulose hydrate

Cat. No.: B15573869 Get Quote

An In-Depth Technical Guide to Isomaltulose Hydrate

This guide provides a comprehensive overview of isomaltulose hydrate, a disaccharide

carbohydrate with significant applications in the food, beverage, and pharmaceutical industries.

Tailored for researchers, scientists, and drug development professionals, this document details

its chemical identity, physiological properties, and the experimental methodologies used to

substantiate its characteristics.

Chemical Identifiers and Physicochemical
Properties
Isomaltulose is a structural isomer of sucrose, composed of glucose and fructose linked by an

α-1,6-glycosidic bond, in contrast to the α-1,2 bond in sucrose.[1][2] This structural difference is

fundamental to its unique physiological effects. While several CAS numbers are reported, they

typically distinguish between the anhydrous, monohydrate, and unspecified hydrate forms.

Chemical Identification
The following table summarizes the key chemical identifiers for isomaltulose and its hydrated

forms.
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Identifier Value Reference(s)

IUPAC Name
6-O-α-D-Glucopyranosyl-D-

fructose
[1]

Synonyms

Palatinose, Palatinose hydrate,

6-O-alpha-D-Glucopyranosyl-

D-fructose

[1][3]

CAS Number

13718-94-0 (Isomaltulose)

58024-13-8 (Monohydrate)

343336-76-5 (Hydrate,

unspecified)

[1]

Molecular Formula
C₁₂H₂₂O₁₁ (anhydrous)

C₁₂H₂₄O₁₂ (monohydrate)
[1]

Molecular Weight
342.30 g/mol (anhydrous)

360.31 g/mol (monohydrate)
[1]

InChI

InChI=1S/C12H22O11/c13-1-

4(15)7(17)8(18)5(16)3-22-12-

11(21)10(20)9(19)6(2-14)23-

12/h5-14,16-21H,1-

3H2/t5-,6-,7-,8-,9-,10+,11-,12+

/m1/s1

[1]

InChIKey
RJPPRBMGVWEZRR-

WTZPKTTFSA-N
[1]

Canonical SMILES
C(C1C(C(C(C(O1)OCC2C(C(C

(O2)(CO)O)O)O)O)O)O)O
[1]

Physicochemical and Nutritional Properties
Isomaltulose exhibits properties that make it a functional alternative to sucrose in various

applications.
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Property Value Reference(s)

Appearance White crystalline powder [4]

Sweetness
Approximately 50% that of

sucrose, with no aftertaste
[2][4]

Energy Value 4 kcal/g (fully digestible) [2]

Glycemic Index (GI) 32 (Low) [2][5][6]

Stability

Highly stable under acidic

conditions and during

processing

[2]

Hygroscopicity Very low moisture absorption [4]

Dental Property
Non-cariogenic ("tooth-

friendly")
[7][8]

Industrial Production Workflow
Isomaltulose is produced commercially through the enzymatic isomerization of food-grade

sucrose.[4][5] The process relies on the enzyme sucrose isomerase (or isomaltulose synthase),

typically sourced from non-genetically modified microorganisms such as Protaminobacter

rubrum.[1][9]
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Caption: High-level workflow for the industrial production of isomaltulose.
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Metabolic Pathway and Physiological Effects
The key to isomaltulose's physiological benefits lies in its slow but complete digestion in the

small intestine.

Digestion and Absorption
Unlike sucrose, which is rapidly hydrolyzed, the α-1,6-glycosidic bond of isomaltulose is

cleaved much more slowly by the isomaltase subunit of the sucrase-isomaltase enzyme

complex located on the brush border of the small intestine.[1][4] This enzymatic action releases

glucose and fructose, which are then fully absorbed into the bloodstream.[1] The rate of

hydrolysis for isomaltulose is estimated to be 4 to 5 times slower than that for sucrose.[2]
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Start: Recruit Subjects (n=10)

Overnight Fast (10-12h)

Randomize Order
(Crossover Design)

Consume 50g Isomaltulose
in Water

Group 1

Consume 50g Glucose
in Water (Reference)

Group 2Measure Blood Glucose
(t=0, 15, 30, 45, 60, 90, 120 min)

Measure Blood Glucose
(t=0, 15, 30, 45, 60, 90, 120 min)

Washout Period
(e.g., 1 week)

Calculate Incremental Area
Under Curve (iAUC) for both tests

End: Calculate GI
GI = (iAUC_iso / iAUC_gluc) * 100
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Isomaltulose - Wikipedia [en.wikipedia.org]

2. What is Palatinose™ (Isomaltulose)? | BENEO [beneo.com]

3. Non-cariogenicity of the disaccharide palatinose in experimental dental caries of rats -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Isomaltulose, What is Isomaltulose? About its Science, Chemistry and Structure
[3dchem.com]

5. Isomaltulose - Low GI Carbohydrate [rosnutrition.com]

6. Isomaltulose – low blood glucose response scientifically established – Isomaltulose
[isomaltulose.org]

7. Isomaltulose is kind to teeth – Isomaltulose [isomaltulose.org]

8. Dental Health – Isomaltulose [isomaltulose.org]

9. EP0983374A1 - Process for the production of isomaltulose and other products - Google
Patents [patents.google.com]

To cite this document: BenchChem. [Isomaltulose hydrate CAS number and chemical
identifiers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573869#isomaltulose-hydrate-cas-number-and-
chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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